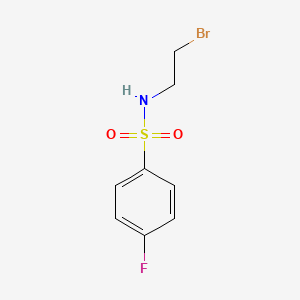

N-(2-bromoethyl)-4-fluorobenzenesulfonamide

説明

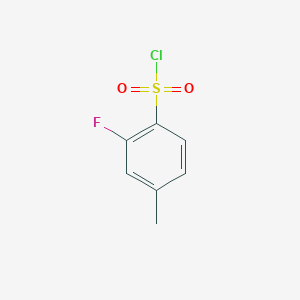

N-(2-bromoethyl)-4-fluorobenzenesulfonamide is a compound that is structurally related to various benzenesulfonamide derivatives. These derivatives have been extensively studied due to their diverse applications in organic synthesis and their potential use as intermediates in the preparation of various pharmaceuticals and fine chemicals. The compound itself is characterized by the presence of a bromoethyl group and a fluorine atom attached to a benzenesulfonamide moiety, which may influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of this compound is not directly reported in the provided papers. However, related compounds such as N-bromo-p-nitrobenzenesulfonamide and N,N-dibromobenzenesulfonamide have been synthesized through bromination reactions. These methods typically involve the introduction of a bromine atom or a bromoalkyl group into the benzenesulfonamide framework. The synthesis of similar compounds often employs reagents like N-bromosuccinimide (NBS) or dibromine in the presence of a suitable catalyst or under controlled reaction conditions.

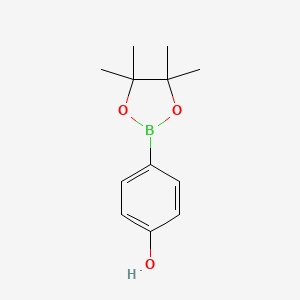

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives has been investigated using various spectroscopic techniques and computational methods. For instance, the structural and vibrational properties of nitrobenzenesulfonamides were studied using FT-IR, FT-Raman, and DFT calculations . These studies provide insights into the conformation and electronic structure of the benzenesulfonamide core, which is likely to be similar in this compound. The presence of substituents such as the bromoethyl group and the fluorine atom would further influence the electronic distribution and steric environment of the molecule.

Chemical Reactions Analysis

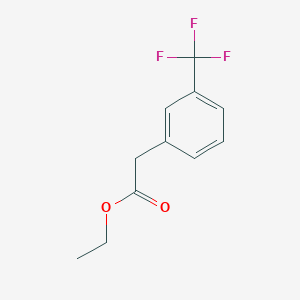

Benzenesulfonamide derivatives participate in various chemical reactions, often serving as intermediates or reagents. For example, N-fluorobenzenesulfonimide has been used as a fluorinating agent in the synthesis of azepino[4,5-b]indole derivatives and in the enantioselective fluorination of 2-oxindoles . Similarly, N,N-dibromobenzenesulfonamide has been employed as a brominating agent for carbanionic substrates . These reactions highlight the versatility of benzenesulfonamide derivatives in introducing halogen atoms into organic molecules, suggesting that this compound could potentially be used in similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The introduction of electron-withdrawing or electron-donating substituents can affect properties such as solubility, melting point, and reactivity. For example, the fluorination of thiazole rings using N-fluorobenzenesulfonimide has been shown to proceed under different conditions depending on the solvent and temperature, indicating the impact of structural factors on the reaction outcomes . The crystal structures of related compounds, such as N-(4-fluorobenzoyl)benzenesulfonamide, have been investigated to understand the intermolecular interactions and packing patterns . These studies can provide a basis for predicting the behavior of this compound in the solid state and in solution.

科学的研究の応用

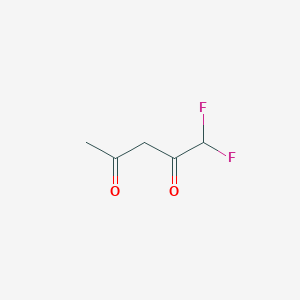

Fluorination Reactions

N-fluorobenzenesulfonamide derivatives have been used in enantioselective fluorination reactions. For instance, N-fluoro-4,4′-difluoro-benzenesulfonamide has been utilized as a fluorinating agent to achieve excellent yields and enantioselectivities in the synthesis of 3-fluoro-2-oxindoles (Wang et al., 2014).

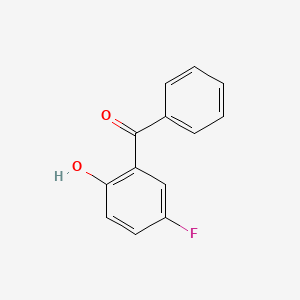

Crystal Structure and Spectroscopy

Studies on N-fluorobenzenesulfonamide derivatives have contributed to understanding their crystal structure and spectroscopic characteristics. For example, the reaction of 4-iodobenzenesulfonamide or 4-fluorobenzenesulfonamide with CS2 and KOH has led to insights into the structural properties of these compounds, as analyzed through X-ray crystallography and infrared spectroscopy (Amim et al., 2008).

Enantioselective Synthesis

In the realm of asymmetric synthesis, N-fluorobenzenesulfonamides have been employed to achieve enantioselective outcomes. For instance, the synthesis of enantiomerically pure 3'-fluorothalidomide was achieved through enantiodivergent electrophilic fluorination using N-fluorobenzenesulfonimide (Yamamoto et al., 2011).

Molecular Structure Investigations

N-fluorobenzenesulfonamide derivatives have been central to studies investigating molecular structures, such as the theoretical exploration of para-halogen benzenesulfonamides, which utilized computational methods to study their vibrational frequencies and nuclear magnetic resonance (NMR) spectra (Karabacak et al., 2009).

Fluorination of Pharmaceutical Compounds

N-fluorobenzenesulfonamides have been crucial in the synthesis and modification of pharmaceutical compounds. For example, the synthesis of novel chiral fluorinating agents using N-fluorobenzenesulfonamides facilitated the production of optically pure compounds, showcasing the importance of these derivatives in medicinal chemistry (Sun et al., 2008).

作用機序

Target of Action

Similar compounds have been reported to target bcl-2, an antiapoptotic factor that regulates the intrinsic pathway of apoptosis . BCL-2 is frequently implicated in hematopoietic cancers and represents an attractive target for the development of therapeutics that antagonize its activity .

Mode of Action

For instance, it might inhibit the function of the target protein, leading to the induction of apoptosis .

Biochemical Pathways

If bcl-2 is indeed a target, the compound could potentially affect the intrinsic pathway of apoptosis .

Result of Action

If it acts similarly to other bcl-2 inhibitors, it could potentially induce apoptosis in cancer cells .

特性

IUPAC Name |

N-(2-bromoethyl)-4-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFNO2S/c9-5-6-11-14(12,13)8-3-1-7(10)2-4-8/h1-4,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIQBZWKLXWNHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)NCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381529 | |

| Record name | N-(2-bromoethyl)-4-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51983-24-5 | |

| Record name | N-(2-bromoethyl)-4-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

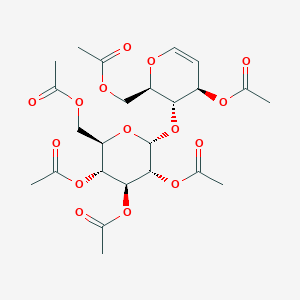

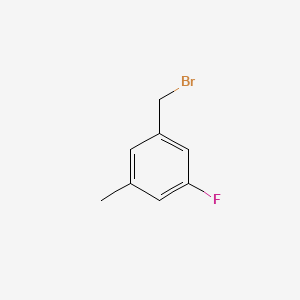

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1333600.png)

![2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethanol](/img/structure/B1333612.png)

![1-{[(Tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B1333620.png)